Oxyphencyclimine hydrochloride
Overview
Description
Nefopam is a centrally acting, non-opioid analgesic primarily used to treat moderate to severe pain . It is known for its unique mechanism of action, which involves the inhibition of monoamine reuptake and modulation of glutamatergic transmission . Nefopam is effective in managing postoperative pain, dental pain, joint pain, muscle pain, and pain from cancer .
Mechanism of Action
Target of Action
Oxyphencyclimine hydrochloride primarily targets the muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic NEJ system .
Mode of Action
This compound binds to the muscarinic acetylcholine receptors, leading to a series of cellular responses . These responses include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins . By antagonizing the action of acetylcholine, this compound inhibits vagally mediated reflexes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the muscarinic acetylcholine receptors. By blocking these receptors, this compound disrupts the normal functioning of these pathways, leading to a reduction in the secretion of gastric acids in the stomach .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion in the stomach . This is achieved through its antagonistic action on the muscarinic acetylcholine receptors, which leads to a decrease in the activity of the vagally mediated reflexes .
Biochemical Analysis
Biochemical Properties
Oxyphencyclimine hydrochloride interacts with muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Cellular Effects
This compound exerts its effects on various types of cells by binding to the muscarinic acetylcholine receptor . This binding can lead to a reduction in the secretion of gastric acids in the stomach , which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the muscarinic acetylcholine receptor . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . This binding interaction with biomolecules leads to changes in gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nefopam can be synthesized using various methods. One common method involves the use of o-benzoylbenzoic acid as a main raw material. The synthesis process includes acetylation, chlorination, amination, reduction, hydrolysis, cyclization, and neutralization . Another method involves the preparation of a nefopam solution at 2.5 mg/mL by diluting nefopam ampoules with 0.9% NaCl in polypropylene syringes .
Industrial Production Methods
Industrial production of nefopam typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nefopam undergoes various chemical reactions, including:
Oxidation: Nefopam can be oxidized to form desmethylnefopam and other metabolites.
Substitution: Substitution reactions are used in the synthesis of nefopam analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and N-methyl ethanolamine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include desmethylnefopam and various nefopam analogs .
Scientific Research Applications
Nefopam has a wide range of scientific research applications:
Biology: It is used in research on pain pathways and neurotransmitter modulation.
Medicine: Nefopam is extensively studied for its analgesic properties and its use in postoperative pain management
Industry: Nefopam is used in the pharmaceutical industry for the production of pain management medications.
Comparison with Similar Compounds
Similar Compounds
Codeine: An opioid analgesic with similar pain-relieving effects but higher potential for abuse and respiratory depression.
Morphine: Another opioid analgesic with higher potency but also higher risk of side effects and dependency.
Desmethylnefopam: A metabolite of nefopam with similar analgesic properties.
Uniqueness of Nefopam
Nefopam is unique due to its non-opioid nature, making it a safer alternative for pain management with fewer side effects and lower abuse potential . It also has a distinct mechanism of action involving monoamine reuptake inhibition and glutamatergic modulation .
Properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYTPABEADAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-53-1 (Parent) | |
Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045909 | |
Record name | Oxyphencyclimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125-52-0 | |
Record name | Oxyphencyclimine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENCYCLIMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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